L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate)
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Overview
Description
L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) is a complex organic compound that combines the amino acid L-arginine with a phthalimide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) typically involves the reaction of L-arginine with 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to nitric oxide, a critical signaling molecule involved in various physiological processes. The compound’s phthalimide moiety may also contribute to its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A naturally occurring amino acid with various biological functions.
Phthalimide: A compound used in organic synthesis and as a precursor to other bioactive molecules.
N-Phthaloyl-L-arginine: A derivative of L-arginine with similar structural features.
Uniqueness
L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) is unique due to its combination of L-arginine and a phthalimide derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
98072-23-2 |
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Molecular Formula |
C23H29N5O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3.C6H14N4O2/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19;7-4(5(11)12)2-1-3-10-6(8)9/h2-9,11H,10H2,1H3,(H,20,21);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
YFPJISRTMKXOTD-VWMHFEHESA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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